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Compound of Interest

2,3-Dihydrobenzofuran-4-
Compound Name:
carbaldehyde

Cat. No.: B050890

A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran
derivatives reveals critical insights into their potential as therapeutic agents, particularly as
inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme pivotal in DNA repair
mechanisms. While direct SAR studies on 2,3-Dihydrobenzofuran-4-carbaldehyde are not
extensively documented in publicly available research, a detailed examination of closely related
analogues, specifically 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-
3(2H)-one-7-carboxamide derivatives, provides a strong foundation for understanding the key
structural motifs required for potent biological activity.

Comparative Analysis of PARP-1 Inhibition

A systematic evaluation of synthesized 2,3-dihydrobenzofuran derivatives has identified several
compounds with significant PARP-1 inhibitory activity. The following table summarizes the in
vitro potency of key analogues, highlighting the impact of various substitutions on the
dihydrobenzofuran core. The data is extracted from a study focused on the discovery of novel
PARP-1 inhibitors.[1][2]
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Compound ID

Core Scaffold

R1 (Position 5)

R2 (Position 2)

PARP-1 IC50
(M)

2,3-
Dihydrobenzofur
an-7-

carboxamide

9.45[1][2]

20

2,3-
Dihydrobenzofur
an-7-

carboxamide

2.12[1][2]

rac-13c

2,3-
Dihydrobenzofur
an-7-

carboxamide

CH3

2.45[1][2]

(-)-13c

2,3-
Dihydrobenzofur
an-7-

carboxamide

CH3

1.53[1]

36

2,3-
Dihydrobenzofur
an-3(2H)-one-7-

carboxamide

16.2[1][2]

52

2,3-
Dihydrobenzofur
an-3(2H)-one-7-
carboxamide

p-chlorophenyl

6.09[1][2]

58

2,3-
Dihydrobenzofur
an-3(2H)-one-7-
carboxamide

3.4
dihydroxybenzyli
dene

0.531[1][2]

59

2,3-
Dihydrobenzofur

2' 4
dihydroxybenzyli

dene

0.753[1][2]
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an-3(2H)-one-7-

carboxamide

2,3-
Dihydrobenzofur 4'-(piperidin-1-

66 H ) 0.718[1][2]
an-3(2H)-one-7- yl)benzylidene

carboxamide

2,3-

4'-(4-
Dihydrobenzofur ( ) )
73 H methylpiperazin- 0.079[11[2]
an-3(2H)-one-7-

] 1-yh)benzylidene
carboxamide

Key Structure-Activity Relationship Insights

The data presented above leads to several key SAR conclusions for this class of compounds

as PARP-1 inhibitors:

Core Scaffold Influence: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide
(Compound 3), demonstrated moderate activity.[1][2] Modification to a 2,3-
dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold (Compound 36) initially resulted in a
slight decrease in potency.[1][2] HowevVer, this scaffold proved more amenable to extensive
and impactful modifications at the 2-position.[1]

Substitution at Position 5: The introduction of a fluorine atom at the 5-position of the 2,3-
dihydrobenzofuran-7-carboxamide core (Compound 20) led to an approximately 4.5-fold
increase in potency compared to the unsubstituted parent compound 3.[1][2] This suggests
that small, electron-withdrawing groups at this position are well-tolerated and can enhance
inhibitory activity.

Substitution at Position 2:

o For the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of a methyl group
at the 2-position (Compound rac-13c) provided a slight improvement in potency over the
5-fluoro analogue 20.[1][2] Furthermore, stereochemistry at this position was found to be a
factor, with the (-)-enantiomer (Compound (-)-13c) being more active.[1]
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o For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, substitutions at the 2-
position had a dramatic effect on activity. Large hydrophobic groups, such as a p-
chlorophenyl group (Compound 52), improved potency over the unsubstituted core.[1][2]

o The most significant gains in potency were achieved with substituted benzylidene groups
at the 2-position. Dihydroxybenzylidene derivatives (Compounds 58 and 59) showed a
substantial increase in activity, indicating that polar interactions are beneficial.[1][2]

o Furthermore, the incorporation of heterocyclic moieties on the benzylidene ring,
particularly those containing nitrogen, led to the most potent compounds. For instance, the
4'-(4-methylpiperazin-1-yl)benzylidene derivative (Compound 73) exhibited an IC50 value
of 0.079 uM, a significant improvement over the initial lead compound.[1][2]

Experimental Protocols

PARP-1 Enzyme Inhibitory Assay:

The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined
using a standardized enzyme assay. The clinical candidates olaparib and veliparib were utilized
as reference standards for comparison.[2] The assay measures the incorporation of
biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The general steps are
as follows:

o Plate Preparation: Histone-coated 96-well plates are used as the substrate for the PARP-1
enzyme.

e Reaction Mixture: A reaction mixture is prepared containing the PARP-1 enzyme, activated
DNA (to stimulate enzyme activity), and the test compound at varying concentrations.

e Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

 Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone
proteins.

» Detection: The biotinylated histones are detected using a streptavidin-conjugated
horseradish peroxidase (HRP) enzyme.
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» Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light
output is measured using a microplate reader. The intensity of the light is proportional to the
PARP-1 activity.

+ Data Analysis: The percentage of inhibition for each compound concentration is calculated
relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to
reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response
curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the PARP-
1 inhibitory activity of the 2,3-dihydrobenzofuran core.
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Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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